molecular formula C14H19NO2 B14902450 N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide

N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide

Cat. No.: B14902450
M. Wt: 233.31 g/mol
InChI Key: VPGSVPJUOXYQMN-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of a benzyl group, a hydroxyethyl group, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-benzyl-2-hydroxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide: Similar structure but contains an oxazolidinone ring.

    N-benzyl-N-(2-hydroxyethyl)dimethylammonium chloride: Contains a quaternary ammonium group instead of an amide.

Uniqueness

N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)cyclobutanecarboxamide

InChI

InChI=1S/C14H19NO2/c16-10-9-15(14(17)13-7-4-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2

InChI Key

VPGSVPJUOXYQMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N(CCO)CC2=CC=CC=C2

Origin of Product

United States

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